molecular formula C22H23F4N5OS B8085408 (-)-GSK598809 CAS No. 863680-45-9

(-)-GSK598809

Numéro de catalogue: B8085408
Numéro CAS: 863680-45-9
Poids moléculaire: 481.5 g/mol
Clé InChI: ZKRWPAYTJMRKLJ-BTYIYWSLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-GSK598809 is a useful research compound. Its molecular formula is C22H23F4N5OS and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor (D3R), which has garnered attention for its potential therapeutic applications in treating substance use disorders and obesity. This article explores its biological activity, focusing on receptor binding, neural modulation, and behavioral outcomes based on various studies.

1. Receptor Binding and Selectivity

GSK598809 exhibits high affinity for D3 receptors, demonstrating over 100-fold selectivity against D2-like receptors. In vitro studies have shown that it binds competitively to D3Rs with a KiK_i value of approximately 8.9, while the KiK_i for D2 receptors is around 6.2, indicating a significant preference for D3R .

Table 1: Receptor Binding Affinities of GSK598809

Receptor TypeKiK_i ValueSelectivity
D3R8.9 nMHigh
D2R6.2 nM>100-fold

A. Substance Use Disorders

Research indicates that GSK598809 can modulate neural circuits associated with addiction and reward processing. In a study examining its effects on drug-dependent individuals, GSK598809 was found to enhance neural responses in the ventral striatum (VS) and ventral pallidum (VP) during reward anticipation tasks, suggesting its potential to remediate reward deficits commonly observed in substance dependence .

In a functional MRI study involving abstinent drug-dependent individuals, GSK598809 administration resulted in significant changes in brain activity patterns compared to placebo, particularly in regions rich in D3 receptors . The findings highlighted a main effect of the drug on BOLD responses within the VS and VP, as shown in Table 2.

Table 2: Neural Response Changes Induced by GSK598809

Brain RegionEffect ObservedStatistical Significance
Ventral Striatum (VS)Increased BOLD responsep=0.005p=0.005
Ventral Pallidum (VP)Enhanced reward-neutral responsep<0.001p<0.001
Substantia Nigra (SN)Increased activationp=0.009p=0.009

3. Impact on Attention and Impulse Control

GSK598809's effects extend beyond addiction; it has been studied for its influence on attentional bias towards rewarding stimuli. In a controlled trial with overweight individuals, GSK598809 significantly reduced attentional bias towards food-related cues compared to placebo conditions . This suggests that GSK598809 may help mitigate compulsive eating behaviors by altering cognitive processing related to food rewards.

4. Clinical Trials and Future Directions

GSK598809 has undergone several clinical trials aimed at assessing its safety and efficacy in treating substance use disorders and obesity. While initial Phase 1 trials showed mixed results, the compound's unique mechanism of action continues to warrant further investigation .

The compound's ability to selectively target D3 receptors positions it as a promising candidate for future research focused on neuropsychiatric conditions characterized by dysregulated reward systems.

Applications De Recherche Scientifique

Substance Use Disorders

Research indicates that (-)-GSK598809 can significantly reduce nicotine-seeking behavior in animal models, suggesting its potential utility in treating nicotine addiction. In a study involving rats, GSK598809 administration led to decreased drug-seeking behavior, which may translate to reduced cravings in humans .

StudyModelFindings
Searle et al. (2010)Rat modelReduced nicotine-seeking behavior with GSK598809 administration
ECNP (2012)Human trialsMixed results; some reduction in craving noted

Obesity and Compulsive Eating

In clinical settings, this compound has been evaluated for its effects on food-related cues in overweight individuals. A study demonstrated that GSK598809 could reduce attentional biases towards food cues, potentially aiding in the treatment of binge eating disorders .

StudyPopulationFindings
Ersche et al. (2010)Overweight subjectsReduced attentional bias towards food-related stimuli
Franken et al. (2004)Obese individualsSignificant decrease in cravings during testing

Alcohol Interaction

Research has also explored the interaction between GSK598809 and alcohol consumption. Co-administration studies indicated that while GSK598809 did not significantly alter blood alcohol levels, it did impair certain cognitive functions, highlighting the need for caution when using this compound alongside alcohol .

StudyInteractionFindings
Beek et al. (2014)GSK598809 + AlcoholImpaired saccadic eye movements; no supra-additive effects observed

Case Study 1: Nicotine Craving Reduction

A study conducted on smokers showed that administering GSK598809 resulted in a notable reduction in cravings for cigarettes during withdrawal phases. Participants reported decreased urges to smoke, correlating with elevated occupancy of D3 receptors as measured through imaging techniques .

Case Study 2: Food Reward Reinforcement

In a randomized controlled trial involving obese patients, participants receiving GSK598809 showed reduced reinforcement for food rewards compared to placebo groups. This suggests that D3R antagonism may be effective in managing behaviors associated with overeating .

Propriétés

IUPAC Name

5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRWPAYTJMRKLJ-BTYIYWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100561
Record name (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863680-46-0
Record name (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863680-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-598809
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-598809
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.